molecular formula C13H18BrN B2425155 4-bromo-N-cyclohexyl-N-methylaniline CAS No. 88799-11-5

4-bromo-N-cyclohexyl-N-methylaniline

Cat. No. B2425155
Key on ui cas rn: 88799-11-5
M. Wt: 268.198
InChI Key: XRFPEHHQCQWRSS-UHFFFAOYSA-N
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Patent
US06514956B1

Procedure details

26 g 4-bromo-N-methylaniline (XXI) and 100 ml anhydrous N,N-dimethyl formamide (HCONEt2) were plced into a four-necked flask and cooled down to 0° C. under nitrogen. 40 ml of 2.5 M n-butyl lithium (n-BuLi) solution in n-hexane was dropped with stirring and stirred for 2 hours while maintaining at 0° C. N-hexane and n-butane were evaporated and 16.2 g bromo-cyclohexane was added and stirred under reflux for 8 hours. After cooling, lithium bromide was filtered off and N,N-dimethyl formamide recovered. The residue was recrystallized twice from 95% ethanol to yield 16 g 4bromo-N-methyl-N-cyclohexyl aniline (II).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([NH:6][CH3:7])=[CH:4][CH:3]=1.CN(C)C=O.[CH2:15]([Li])CCC.[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24]C>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([N:6]([CH3:15])[CH:7]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
BrC1=CC=C(NC)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining at 0° C
CUSTOM
Type
CUSTOM
Details
N-hexane and n-butane were evaporated
ADDITION
Type
ADDITION
Details
16.2 g bromo-cyclohexane was added
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
lithium bromide was filtered off
CUSTOM
Type
CUSTOM
Details
N,N-dimethyl formamide recovered
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized twice from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(N(C2CCCCC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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